molecular formula C13H20N2 B3331670 C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine CAS No. 852655-81-3

C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine

Cat. No.: B3331670
CAS No.: 852655-81-3
M. Wt: 204.31 g/mol
InChI Key: KNCVIVHOXNPVNM-UHFFFAOYSA-N
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Description

C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine, identified by its CAS number 835886-98-1 and molecular formula C13H20N2, is a substituted pyrrolidine (B122466) derivative that has garnered attention within the scientific community. sigmaaldrich.com Its structure, featuring a pyrrolidine ring, a phenylethyl group, and a methylamine (B109427) substituent, positions it as a molecule of interest for investigations in medicinal chemistry and organic synthesis.

PropertyValue
IUPAC Name [1-(1-phenylethyl)-3-pyrrolidinyl]methanamine
CAS Number 835886-98-1
Molecular Formula C13H20N2
Molecular Weight 204.32 g/mol
InChI Key KNCVIVHOXNPVNM-UHFFFAOYSA-N

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in the architecture of a vast number of biologically active compounds. youtube.com This scaffold is prevalent in natural products, pharmaceuticals, and catalysts, underscoring its profound importance in organic chemistry and drug discovery. nih.gov The significance of the substituted pyrrolidine scaffold can be attributed to several key factors:

Structural Versatility: The pyrrolidine ring can be readily functionalized at various positions, allowing for the creation of a diverse array of derivatives with distinct three-dimensional arrangements. This structural plasticity is crucial for optimizing interactions with biological targets. google.com

Chirality: The pyrrolidine scaffold often contains one or more stereocenters, leading to the existence of multiple stereoisomers. This is particularly relevant in drug design, as different enantiomers or diastereomers of a compound can exhibit markedly different pharmacological and toxicological profiles.

Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring imparts basicity and can influence the solubility and pharmacokinetic properties of the molecule, which are critical parameters for drug development. nih.gov

Biological Activity: Pyrrolidine-containing compounds have been shown to exhibit a wide range of biological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and antibacterial properties. mdpi.com

The widespread utility of the pyrrolidine scaffold is evidenced by its presence in numerous FDA-approved drugs, further solidifying its status as a "privileged scaffold" in medicinal chemistry. nih.gov

Aminoalkyl pyrrolidines are a specific class of pyrrolidine derivatives characterized by the presence of an amino group attached to an alkyl chain, which is in turn connected to the pyrrolidine ring. These compounds have been the focus of extensive research due to their potential to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.

The structural diversity within this class is vast, with variations arising from:

The point of attachment of the aminoalkyl group to the pyrrolidine ring (e.g., 2-aminoalkyl, 3-aminoalkyl).

The nature and substitution pattern of the amino group (primary, secondary, or tertiary amine).

The length and branching of the alkyl chain.

Substituents on the pyrrolidine nitrogen and other positions of the ring.

Research interest in aminoalkyl pyrrolidine derivatives is driven by their demonstrated potential in various therapeutic areas. For instance, derivatives of 3-aminopyrrolidine (B1265635) have been investigated as antagonists for the CC chemokine receptor 2 (CCR2), which is implicated in inflammatory and autoimmune diseases. Furthermore, certain aminoalkyl pyrrolidine derivatives have been explored for their antibacterial activity. sigmaaldrich.com

This compound can be contextualized within the broader family of aminoalkyl pyrrolidines. Its specific structural features include:

A 3-aminomethyl group , placing it in the category of 3-substituted pyrrolidines.

A 1-(1-phenylethyl) substituent on the pyrrolidine nitrogen. This group introduces a chiral center and a bulky aromatic moiety, which can significantly influence the compound's stereochemistry and its interactions with biological macromolecules.

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active pyrrolidine derivatives suggests potential areas of investigation. For example, the combination of a pyrrolidine ring and a phenylethylamine-like moiety is found in compounds with neurological and stimulant properties.

The rationale for conducting comprehensive research on this compound stems from the established importance of its constituent chemical motifs. The pyrrolidine scaffold is a proven pharmacophore, and the phenylethylamine framework is a well-known structural alert for psychoactive compounds. Therefore, a systematic investigation of this hybrid molecule is warranted to elucidate its chemical, physical, and biological properties.

The primary objectives for such research would include:

Synthesis and Characterization: Development of efficient and stereoselective synthetic routes to obtain the compound in high purity and full characterization of its structure using modern spectroscopic techniques.

Physicochemical Profiling: Determination of key physicochemical properties such as pKa, logP, and solubility, which are crucial for understanding its drug-like properties.

Pharmacological Evaluation: Screening the compound against a panel of biological targets to identify any potential therapeutic activities. This could include assays for receptor binding, enzyme inhibition, and cellular effects.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to understand how structural modifications impact biological activity, which can guide the design of more potent and selective compounds.

A thorough investigation of this compound would contribute to the broader understanding of the chemical space occupied by substituted pyrrolidines and could potentially lead to the discovery of new chemical probes or therapeutic lead compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(1-phenylethyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11(13-5-3-2-4-6-13)15-8-7-12(9-14)10-15/h2-6,11-12H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCVIVHOXNPVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Approaches for C 1 1 Phenyl Ethyl Pyrrolidin 3 Yl Methylamine

Retrosynthetic Analysis of the C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine Backbone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the analysis identifies key disconnections in its backbone. The primary disconnection points are the C-N bond of the methylamine (B109427) group at the C3 position and the N-C bond linking the 1-phenyl-ethyl moiety to the pyrrolidine (B122466) nitrogen.

This deconstruction leads to three key synthons:

A pyrrolidine-3-carboxylic acid or a related derivative, which serves as the core scaffold.

A methylamine or a synthetic equivalent.

(R)- or (S)-1-phenylethylamine, which introduces the chiral phenylethyl group.

An alternative disconnection strategy involves breaking the bonds of the pyrrolidine ring itself, suggesting a synthesis from acyclic precursors through intramolecular cyclization. This approach often allows for greater control over the stereochemistry of the final product. nih.gov

Developed Synthetic Pathways to this compound

Several synthetic pathways have been developed, leveraging different starting materials and reaction types to construct the target molecule.

Synthesis from 2-[1-(1-Phenyl-ethyl)-pyrrolidin-3-ylmethyl]-isoindole-1,3-dione via Hydrazine (B178648) Reduction

A well-established method for introducing a primary amine is the Gabriel synthesis. In this context, the final step involves the deprotection of a phthalimide-protected precursor. The synthesis begins with the N-alkylation of a suitable 3-substituted pyrrolidine with the desired 1-phenyl-ethyl group. The substituent at the 3-position is typically a leaving group (e.g., a tosylate or halide) attached to a methylene (B1212753) spacer, which reacts with potassium phthalimide (B116566).

The resulting intermediate, 2-[1-(1-Phenyl-ethyl)-pyrrolidin-3-ylmethyl]-isoindole-1,3-dione, is then treated with hydrazine hydrate. The hydrazine cleaves the phthalimide group, releasing the primary amine, this compound, and forming a stable phthalhydrazide (B32825) byproduct. This method is advantageous due to the clean reaction and high yields typically associated with the Gabriel synthesis. google.comgoogle.com

Table 1: Reaction Conditions for Hydrazine-mediated Phthalimide Cleavage

ParameterConditionReference
ReagentHydrazine Hydrate google.com
SolventMethanol (B129727) / Water google.com
Temperature70-75°C google.com
Reaction Time2-3 hours google.com

This table presents typical conditions for the deprotection step in syntheses of related amine compounds.

Approaches Involving Pyrrolidine Ring Formation and Functionalization

Constructing the pyrrolidine ring from acyclic precursors is a versatile strategy that allows for the introduction of desired functionalities at various positions. nih.gov One of the most powerful methods for pyrrolidine synthesis is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. enamine.netmdpi.com

The azomethine ylide can be generated in situ from the condensation of an amino acid (like sarcosine) with an aldehyde or ketone. The choice of the alkene dipolarophile determines the substitution pattern on the resulting pyrrolidine ring. For the synthesis of the target molecule, an alkene bearing a precursor to the methylamine group at the appropriate position would be employed. Subsequent N-alkylation with 1-phenylethyl bromide would complete the synthesis. enamine.net

Other methods for forming the pyrrolidine ring include:

Intramolecular Cyclization: Linear precursors containing an amine and a leaving group separated by a four-carbon chain can cyclize to form the pyrrolidine ring. organic-chemistry.org

Reductive Amination of Dicarbonyls: The reaction of a 1,4-dicarbonyl compound with an amine can lead to the formation of a pyrrole, which can then be reduced to a pyrrolidine.

Strategies for Stereoselective Introduction of the 1-Phenyl-ethyl Moiety

The 1-phenyl-ethyl group contains a stereocenter, making the stereoselective synthesis of this compound a key challenge. Several strategies can be employed to control the stereochemistry at this position.

The most direct approach is to use an enantiomerically pure starting material, such as (R)- or (S)-1-phenylethylamine. This chiral amine can be introduced via N-alkylation of a pre-formed 3-functionalized pyrrolidine. This reaction typically proceeds with retention of configuration at the chiral center.

A practical and efficient process for preparing a related key intermediate, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, has been developed from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate. nih.govresearchgate.net This highlights the use of asymmetric Michael additions to set the stereochemistry early in the synthetic sequence.

Table 2: Methods for Stereoselective Synthesis

MethodDescriptionKey Features
Chiral Pool SynthesisUtilizes enantiomerically pure starting materials like L-proline or 4-hydroxyproline. researchgate.netmdpi.comThe inherent chirality of the starting material directs the stereochemistry of the product.
Asymmetric CatalysisEmploys chiral catalysts to induce enantioselectivity in reactions such as hydrogenation or alkylation.Allows for the creation of chiral centers from achiral precursors with high enantiomeric excess.
Diastereoselective CyclizationAcyclic precursors with existing stereocenters are cyclized to form the pyrrolidine ring, with the existing chirality influencing the formation of new stereocenters. nih.govOffers control over multiple stereocenters in a single transformation.

Amination Reactions for Methylamine Functional Group Introduction

The introduction of the methylamine group at the C3 position of the pyrrolidine ring is a critical step. Several standard chemical transformations can achieve this.

One common method is the reductive amination of a 3-keto-pyrrolidine precursor. The ketone is first reacted with methylamine to form an intermediate imine or enamine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). nih.gov

Alternatively, a pyrrolidine-3-carboxylic acid can be converted into the corresponding amide by reaction with methylamine, followed by reduction of the amide to the amine using a strong reducing agent like lithium aluminum hydride. Another route involves the reduction of a 3-cyano-pyrrolidine intermediate. researchgate.net

Investigation of Alternative Synthetic Routes

Research into novel synthetic methodologies continues to provide alternative pathways to complex molecules like this compound. Transition metal-catalyzed reactions, such as palladium-catalyzed C-N cross-coupling reactions, offer efficient ways to form the N-(1-phenyl-ethyl) bond. researchgate.net

Exploration of Multicomponent Reactions for Pyrrolidine Core Synthesis

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step by combining three or more starting materials. nih.govtandfonline.com For the synthesis of the pyrrolidine core of this compound, a potential MCR could involve an asymmetric [3+2] cycloaddition. This approach would bring together an azomethine ylide, generated in situ, with a suitable dipolarophile.

One plausible MCR strategy for a substituted pyrrolidine involves the reaction of an amino acid, an aldehyde, and a dipolarophile. tandfonline.com A diastereoselective synthesis of highly substituted pyrrolidines has been developed through a one-pot reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.govnih.gov This method allows for the construction of up to three stereogenic centers in a single operation. nih.govnih.gov

The order of addition of reactants can be crucial for the success of these reactions. For instance, in the synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole}, the sequential addition of a primary amine, two equivalents of a maleimide, and finally an aldehyde was found to be critical for achieving high yields. ua.es

Table 1: Illustrative Multicomponent Reaction for Pyrrolidine Synthesis

Reactant AReactant BReactant CCatalyst/ConditionsProductDiastereomeric RatioYield
Optically active phenyldihydrofuranN-tosyl imino esterAllyltrimetylsilaneTiCl4, CH2Cl2, -78 °C to 23 °CHighly substituted pyrrolidine99/1Good
AllylamineN-methylmaleimide (2 equiv.)CinnamaldehydeToluene, 120 °CSpiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole}2:188%

This table presents examples of multicomponent reactions for the synthesis of substituted pyrrolidines and is intended to be illustrative of the general approach.

Evaluation of Organocatalytic and Metal-Catalyzed Methods

Organocatalytic Approaches:

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, including pyrrolidine derivatives. mdpi.comnih.govresearchgate.netresearchgate.net Proline and its derivatives are often used as catalysts in these transformations. mdpi.comnih.gov The synthesis of polysubstituted pyrrolidines can be achieved through various organocatalytic strategies, including [3+2] cycloadditions based on iminium activation, chiral Brønsted acid catalysis, and bifunctional organocatalysis. researchgate.net

For instance, the reaction of α,β-unsaturated aldehydes with α-amino esters can be catalyzed by chiral secondary amines to produce highly functionalized pyrrolidines with excellent stereocontrol.

Metal-Catalyzed Methods:

Metal-catalyzed reactions provide another effective route to the pyrrolidine core. Palladium-catalyzed carboamination of N-protected γ-aminoalkenes with aryl bromides and triflates has been developed for the synthesis of substituted pyrrolidines. acs.org These reactions can be carried out under mild conditions using weak bases like Cs2CO3, making them compatible with a variety of functional groups. acs.org

Copper-catalyzed intramolecular C-H amination is another strategy for constructing pyrrolidine and piperidine (B6355638) rings. nih.gov Furthermore, a copper-promoted intramolecular aminooxygenation of alkenes allows for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov Iron complexes have also been shown to catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines. nih.gov

A practical and efficient diastereoselective synthesis of a closely related compound, (3R,1ʹS)-3-[(1ʹ-N-methylamino)ethyl]pyrrolidine, utilizes a ruthenium-BINAP complex for a key hydrogenation step. This methodology could potentially be adapted for the synthesis of this compound. The synthesis starts from 3-acetyl-1-benzyl-2-pyrrolidinone, which undergoes diastereoselective hydrogenation, followed by reduction, mesylation, amination, and debenzylation.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for achieving high yields and diastereoselectivity in the synthesis of this compound. Key parameters that can be varied include the choice of catalyst, solvent, temperature, and reaction time.

In the context of metal-catalyzed reactions, the choice of ligand can significantly influence the outcome. For the diastereoselective hydrogenation of a 3-acetyl-1-benzyl-2-pyrrolidinone, various ruthenium-BINAP catalysts were screened, with the p-tolyl-BINAP complex providing excellent diastereoselectivity.

For multicomponent reactions, the order of addition of reactants and the stoichiometry of the components can dramatically affect the yield and selectivity. nih.govua.es Solvent choice is also a critical factor; for example, in the synthesis of spirocyclic pyrrolidines, different solvents can lead to different diastereomers or no reaction at all. researchgate.net

Table 2: Optimization of a Diastereoselective Hydrogenation Step

CatalystSolventTemperature (°C)Pressure (MPa)Time (h)Diastereomeric Excess (%de)Enantiomeric Excess (%ee)Yield (%)
Ru-(S)-BINAPMethanol50-555209883-
Ru-(S)-p-tolyl-BINAPMethanol50-55520>999984 (after recrystallization)

This table is based on the synthesis of a structurally similar compound, (3R,1ʹS)-3-[(1ʹ-N-methylamino)ethyl]pyrrolidine, and illustrates the effect of catalyst choice on stereoselectivity and yield.

Synthetic Scale-Up Considerations

Scaling up the synthesis of a chiral amine like this compound from the laboratory to an industrial scale presents several challenges. researchgate.netdtu.dk These include ensuring consistent product quality, managing reaction exotherms, handling potentially hazardous reagents safely, and optimizing process economics.

For chemo-enzymatic processes, such as those employing transaminases for chiral amine synthesis, downstream processing can be a bottleneck. The reaction mixture contains the starting ketone and amine, as well as the product amine and a new ketone, which can complicate purification. researchgate.netdtu.dk Strategies to address this include in situ product removal or the use of enzymatic cascades to consume byproducts.

In metal-catalyzed hydrogenations, catalyst loading, hydrogen pressure, and temperature need to be carefully controlled to ensure safety and efficiency on a large scale. The choice of reactor and agitation system is also critical for achieving good mass transfer.

Crystallization is often a key step for purification and isolation of the final product on a large scale. Developing a robust crystallization process that consistently yields the desired polymorph with high purity is essential. For chiral compounds, resolution of enantiomers or diastereomers via crystallization with a chiral resolving agent may be necessary if the synthesis is not perfectly stereoselective.

Advanced Structural Elucidation and Spectroscopic Characterization of C 1 1 Phenyl Ethyl Pyrrolidin 3 Yl Methylamine

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

High-resolution mass spectrometry is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a single, unique molecular formula.

For C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine, with a nominal mass of 218 g/mol , HRMS analysis would yield a high-resolution mass-to-charge ratio (m/z) for the protonated molecule, [M+H]⁺. The experimentally determined exact mass would be compared against the theoretical exact mass calculated for the proposed molecular formula, C₁₃H₂₀N₂. The theoretical monoisotopic mass of C₁₃H₂₀N₂ is 204.1626 Da. An HRMS measurement providing a value within a narrow tolerance (typically < 5 ppm) of this theoretical mass would serve to unequivocally confirm the elemental composition and, by extension, the molecular formula of the compound.

Table 1: Theoretical vs. Expected Experimental HRMS Data

ParameterValue
Molecular Formula C₁₃H₂₀N₂
Theoretical Monoisotopic Mass 204.1626 Da
Expected [M+H]⁺ Ion 205.1705 Da
Typical Mass Accuracy < 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structural framework of a molecule, offering detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Detailed ¹H NMR Spectral Analysis: Chemical Shifts, Coupling Patterns, and Integration

The ¹H NMR spectrum of this compound would present a series of resonances, each corresponding to a unique proton environment within the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the integration of the signal is proportional to the number of protons it represents. Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, providing valuable information about the connectivity of the carbon skeleton.

Table 2: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl-H7.2-7.4Multiplet5H
Phenyl-CH3.2-3.4Quartet1H
Pyrrolidine-CH₂ (α to N)2.5-3.0Multiplet4H
Pyrrolidine-CH2.0-2.3Multiplet1H
Pyrrolidine-CH₂ (β to N)1.6-1.9Multiplet2H
CH₂-NH₂2.6-2.8Doublet2H
Phenyl-CH-CH1.3-1.5Doublet3H
NH₂1.0-2.0Broad Singlet2H

Comprehensive ¹³C NMR Spectroscopy: Carbon Skeletal Assignment

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Typically, each unique carbon atom gives rise to a distinct signal. The chemical shift of each carbon signal is dependent on its hybridization and the electronegativity of its neighboring atoms.

Table 3: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (ppm)
Phenyl-C (quaternary)140-145
Phenyl-CH125-130
Phenyl-CH125-130
Phenyl-CH125-130
Phenyl-CH60-65
Pyrrolidine-CH₂ (α to N)50-55
Pyrrolidine-CH35-40
Pyrrolidine-CH₂ (β to N)25-30
CH₂-NH₂40-45
Phenyl-CH-C H₃15-20

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To definitively assign the ¹H and ¹³C signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons. For instance, the correlation between the phenyl-CH proton and the methyl protons of the ethyl group would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying connectivity across quaternary carbons and for assembling the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule in solution. For example, NOE correlations could help establish the relative stereochemistry of the substituents on the pyrrolidine (B122466) ring.

Exploration of ¹⁵N NMR for Amine Functionality

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in the molecule. The chemical shifts of the two nitrogen atoms in this compound would be distinct, reflecting their different chemical environments (a tertiary amine in the pyrrolidine ring and a primary amine in the methylamine (B109427) group). This technique can be particularly useful for studying protonation states and hydrogen bonding interactions involving the amine functionalities.

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Conformation

The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecule's absolute stereochemistry and its conformation in the solid state.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would reveal the precise spatial arrangement of all atoms. This would confirm the connectivity established by NMR and would definitively resolve the stereochemistry at the chiral centers: the carbon of the phenyl-ethyl group and the C3 position of the pyrrolidine ring. The resulting crystal structure would also provide valuable information about intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational intricacies of molecules. For this compound, the vibrational spectrum is a composite of the vibrational modes of its constituent parts: the pyrrolidine ring, the phenyl group, the ethyl bridge, and the methylamine substituent.

The pyrrolidine ring, a five-membered saturated heterocycle, exhibits characteristic vibrational modes including C-H stretching, scissoring, wagging, and twisting, in addition to C-N and C-C stretching and ring deformation modes. The substitution pattern on the pyrrolidine ring in the target molecule significantly influences the frequencies and intensities of these vibrations.

The presence of the 1-phenyl-ethyl group introduces strong aromatic C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region, along with characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ range. The aliphatic C-H stretching vibrations from the ethyl group and the pyrrolidine ring are expected in the 3000-2850 cm⁻¹ region.

The primary amine (-NH₂) of the methylamine group will exhibit characteristic N-H stretching vibrations, typically appearing as two bands in the 3400-3250 cm⁻¹ region for the asymmetric and symmetric stretches. An N-H scissoring (bending) vibration is expected around 1650-1580 cm⁻¹. The C-N stretching vibrations for both the tertiary amine in the pyrrolidine ring and the primary amine of the methylamine group will be present in the fingerprint region (1300-1000 cm⁻¹).

Conformational changes, such as the puckering of the pyrrolidine ring and the relative orientation of the bulky 1-phenyl-ethyl substituent, will lead to subtle shifts in the vibrational frequencies and changes in band intensities. These variations can be particularly informative in cooled matrix isolation studies or when comparing the spectra of different stereoisomers.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3400 - 3250MediumWeak
N-H Scissor1650 - 1580Medium-StrongWeak
Aromatic RingC-H Stretch3100 - 3000Medium-WeakStrong
C=C Stretch1600 - 1450Medium-StrongStrong
Aliphatic C-HC-H Stretch (CH, CH₂, CH₃)3000 - 2850StrongMedium
C-H Bend/Scissor1470 - 1430MediumMedium
C-N BondsC-N Stretch (amine & pyrrolidine)1300 - 1000Medium-StrongMedium-Weak
Pyrrolidine RingRing Deformation/BreathingBelow 1000MediumMedium-Strong

This table is predictive and based on characteristic group frequencies. Actual values may vary based on the specific molecular environment and conformational effects.

Chiroptical Properties: Optical Rotation and Circular Dichroism (CD) for Stereoisomeric Analysis

This compound is a chiral molecule with at least two stereocenters: one at the alpha-carbon of the 1-phenyl-ethyl group and another at the 3-position of the pyrrolidine ring where the methylamine group is attached. The presence of the 1-phenyl-ethyl substituent on the nitrogen atom can also lead to atropisomerism and additional stereochemical complexity. This inherent chirality gives rise to distinct chiroptical properties, namely optical rotation and circular dichroism, which are essential for differentiating between its various stereoisomers.

Optical Rotation

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the substance, its concentration, the path length of the light, the wavelength of the light, and the temperature. For this compound, the net optical rotation will be a function of the contributions from each chiral center. For instance, the well-characterized chiral building block, (S)-(-)-1-phenylethylamine, exhibits a specific rotation of approximately -39° (in ethanol). The final optical rotation of the target molecule will be a complex interplay of the configurations at all stereocenters.

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry and electronic transitions within the molecule. For this compound, the phenyl chromophore is expected to be a major contributor to the CD spectrum in the ultraviolet region (typically 200-300 nm). The chiral environment created by the stereocenters of the molecule will induce Cotton effects (characteristic positive or negative peaks) in the absorption bands of the phenyl group.

Vibrational Circular Dichroism (VCD) is an analogous technique in the infrared region that probes the differential absorption of left and right circularly polarized infrared radiation by chiral molecules. VCD is particularly powerful for determining the absolute configuration and conformational analysis of chiral molecules in solution. A VCD spectrum of this compound would show characteristic bands corresponding to the vibrational modes discussed in the previous section, with the sign and intensity of the VCD signals being highly sensitive to the molecule's three-dimensional structure.

Table 2: Expected Chiroptical Properties and Their Significance

Property Technique Expected Observation Information Gained
Optical RotationPolarimetryA specific, non-zero value of optical rotation ([α]D) for each enantiomer.Determination of enantiomeric purity and differentiation between enantiomers (e.g., (+) vs. (-)).
Electronic Circular DichroismCD SpectroscopyCotton effects in the UV region associated with the phenyl chromophore. The sign and magnitude will depend on the absolute configuration.Assignment of absolute configuration at the stereocenters, particularly the one adjacent to the phenyl group.
Vibrational Circular DichroismVCD SpectroscopyA complex pattern of positive and negative bands throughout the infrared spectrum.Detailed conformational analysis and unambiguous determination of the absolute configuration of all stereoisomers in solution.

The stereoisomeric analysis of this compound would necessitate a combined approach of synthesis of stereochemically pure isomers and their characterization by these chiroptical techniques, ideally supported by quantum chemical calculations to correlate the observed spectra with specific molecular structures.

Computational and Theoretical Investigations of C 1 1 Phenyl Ethyl Pyrrolidin 3 Yl Methylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net For C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional geometry. researchgate.net This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure.

The output of these calculations provides crucial electronic properties. For instance, the distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule, which is vital for understanding its interactions. Key parameters such as dipole moment and polarizability can also be calculated, offering insights into the molecule's behavior in the presence of an electric field.

Table 1: Hypothetical Optimized Geometric Parameters from DFT

Parameter Value
C-N (pyrrolidine ring) Bond Length ~1.47 Å
C-C (phenyl ring) Bond Length ~1.39 Å
N-C-C (pyrrolidine ring) Bond Angle ~104°
Total Energy Value in Hartrees

Note: The data in this table is illustrative and represents typical values for similar molecular structures. It is not derived from actual calculations on this compound.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. nih.gov This is achieved by systematically rotating the key dihedral angles and calculating the corresponding energy, a process that maps out the potential energy surface (PES). rsc.org

The resulting energy landscape reveals the global minimum (the most stable conformation) and various local minima (other relatively stable conformations). nih.gov Understanding this landscape is critical, as the biological activity of a molecule can depend on its ability to adopt a specific conformation. For this compound, key rotations would include the bond connecting the phenyl-ethyl group to the pyrrolidine (B122466) ring and the bond of the methylamine (B109427) side chain.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. theswissbay.ch It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. FMO analysis would map the locations of the HOMO and LUMO on the this compound structure, identifying the probable sites for nucleophilic and electrophilic attack. nih.govresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies

Orbital Energy (eV) Description
HOMO -6.5 Indicates electron-donating capability
LUMO -0.8 Indicates electron-accepting capability

Note: The data in this table is illustrative and not based on specific experimental or computational results for the target compound.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution across the molecule's surface. wolfram.comlibretexts.org It is generated by calculating the electrostatic potential at different points on the electron density surface. chemrxiv.org

The map is color-coded to visualize charge distribution: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net Green or yellow areas represent neutral or weakly charged regions. For this compound, the EPS map would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons and positive potential around the amine hydrogens. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. arxiv.org

For this compound, an MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) and track the trajectory of each atom over a period, typically nanoseconds to microseconds. This allows for the exploration of its conformational flexibility, how it interacts with solvent molecules, and the time scales of its internal motions. The simulation can reveal how the molecule folds, unfolds, and transitions between different conformational states, providing a more realistic view of its behavior in a biological or chemical system. nih.gov

In Silico Prediction of Reactivity and Reaction Mechanisms

In silico methods leverage computational power to predict how a molecule might react or be metabolized without performing laboratory experiments. biomolther.org These predictions can involve various approaches, from simple rule-based systems to complex quantum mechanical calculations of reaction pathways.

For this compound, in silico tools could predict its metabolic fate by identifying which atoms are most susceptible to modification by metabolic enzymes (e.g., cytochrome P450). This often involves identifying sites prone to oxidation, hydrolysis, or conjugation. Furthermore, computational models can be used to simulate potential reaction mechanisms with other molecules. mdpi.com By calculating the activation energies for different possible reaction pathways, researchers can predict the most likely products and intermediates, providing valuable guidance for synthetic chemistry and toxicology studies. nih.govresearchgate.net

Molecular Docking and Receptor Interaction Modeling (Preclinical Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand (the small molecule, in this case, this compound) and a protein target.

Ligand-Protein Binding Affinity Prediction

A primary goal of molecular docking is to predict the binding affinity, which quantifies the strength of the interaction between the ligand and its target protein. This is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value typically indicates a more stable and potent interaction. researchgate.netscispace.com For instance, in a study of novel pyrrolidine derivatives, a newly designed compound showed a high predicted affinity with a binding energy of -9.4 kcal/mol. scispace.com These predictions are crucial in the early stages of drug development for ranking and prioritizing compounds for further experimental testing. nih.gov

Without specific studies on this compound, a data table of its binding affinities for various preclinical targets cannot be generated.

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking simulations also provide insights into the specific amino acid residues within the protein's binding site that interact with the ligand. scispace.com Identifying these key residues is vital for understanding the mechanism of action and for designing more potent and selective molecules. The characteristics of the binding site, such as its volume, shape, and electrostatic potential, are also analyzed to understand the structural basis of ligand recognition.

As no specific receptor targets have been identified for this compound in the reviewed literature, a table of key interacting residues cannot be compiled.

Analysis of Binding Modes and Interaction Forces (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)

The analysis of the docked conformation, or binding mode, reveals the specific types of intermolecular forces that stabilize the ligand-protein complex. These forces include:

Hydrogen bonding: An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Hydrophobic interactions: The tendency of nonpolar groups to associate with each other in an aqueous environment.

π-stacking: Attractive, noncovalent interactions between aromatic rings.

Understanding these interactions is fundamental for structure-activity relationship (SAR) studies, which aim to correlate a molecule's chemical structure with its biological activity. nih.gov For example, the introduction of specific functional groups can promote interactions like hydrogen bonding or π-π stacking, potentially enhancing the binding affinity. scispace.com

A detailed analysis and corresponding data table of the binding modes and interaction forces for this compound cannot be provided without specific docking studies.

Reactivity Profiles and Derivatization Strategies for C 1 1 Phenyl Ethyl Pyrrolidin 3 Yl Methylamine

Reactions of the Primary Amine Functionality

The primary aminomethyl group extending from the C3 position of the pyrrolidine (B122466) ring is the most accessible and nucleophilic site in the molecule. This functionality serves as a primary handle for derivatization through a variety of classical amine reactions.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amine of C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine readily participates in nucleophilic substitution reactions with a range of electrophilic partners.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding N-substituted amides. This transformation is typically high-yielding and can be used to introduce a wide variety of acyl groups.

Alkylation: The introduction of alkyl groups can be achieved by reacting the amine with alkyl halides. msu.edu Mono-alkylation is favored by using a large excess of the amine relative to the alkylating agent, while exhaustive alkylation leading to quaternary ammonium (B1175870) salts can occur if an excess of the alkyl halide is used. Reductive amination, as discussed in section 5.1.2, is often a more controlled method for achieving mono-alkylation.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords stable sulfonamides. This reaction is fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Reaction TypeReagent ExampleTypical ConditionsProduct Class
AcylationAcetyl Chloride (CH₃COCl)Base (e.g., Et₃N), CH₂Cl₂, 0°C to RTN-Acetamide derivative
AlkylationMethyl Iodide (CH₃I)Base (e.g., K₂CO₃), Acetonitrile (B52724), RTSecondary Amine derivative
SulfonylationTosyl Chloride (TsCl)Pyridine, 0°C to RTN-Tosylated Sulfonamide

Condensation Reactions with Carbonyl Compounds

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent depends on the pH stability of the reactants and the imine intermediate.

Carbonyl CompoundReagent/ConditionsIntermediateFinal Product Class
Benzaldehyde1. Toluene, Dean-Stark 2. NaBH₄, Methanol (B129727)N-Benzylidene imineN-Benzyl secondary amine
AcetoneNaBH(OAc)₃, Dichloroethane, RTN-Isopropylidene imineN-Isopropyl secondary amine

Formation of Ureas, Thioureas, and Carbamates

The nucleophilic primary amine can be derivatized to form ureas, thioureas, and carbamates, which are important functional groups in medicinal chemistry and materials science.

Ureas: Reaction with isocyanates (R-N=C=O) leads to the formation of N,N'-disubstituted ureas. This addition reaction is generally rapid and proceeds under mild conditions. researchgate.net

Thioureas: Similarly, reaction with isothiocyanates (R-N=C=S) yields the corresponding N,N'-disubstituted thioureas. researchgate.net

Carbamates: Carbamates can be synthesized by reacting the amine with chloroformates (e.g., ethyl chloroformate) in the presence of a base. Alternatively, reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of an alcohol provides a versatile route to carbamates. organic-chemistry.orgnih.gov Another approach involves the reaction of the amine with carbon dioxide and an alkyl halide. nih.gov

Product ClassReagent ExampleTypical ConditionsFunctional Group Formed
UreaPhenyl IsocyanateTHF or CH₂Cl₂, RT-NH-C(=O)-NH-Phenyl
ThioureaMethyl IsothiocyanateEthanol, RT-NH-C(=S)-NH-Methyl
CarbamateEthyl ChloroformateBase (e.g., NaHCO₃), Dioxane/H₂O-NH-C(=O)-O-Ethyl

Reactivity of the Pyrrolidine Nitrogen

The nitrogen atom within the pyrrolidine ring is a tertiary amine. Its nucleophilicity and basicity are generally lower than that of the primary amine due to greater steric hindrance imposed by the bulky 1-phenyl-ethyl substituent and the cyclic structure. wikipedia.org Consequently, reactions at this site require more forcing conditions, and selectivity for reactions at the primary amine can be readily achieved.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The pyrrolidine nitrogen can be alkylated by reaction with potent alkylating agents like methyl iodide or methyl triflate to form a quaternary ammonium salt. This reaction converts the neutral tertiary amine into a permanently charged cationic species.

N-Acylation: The N-acylation of tertiary amines is generally not a favorable process. However, reactions with acyl chlorides can lead to the formation of acylammonium salts, which can be reactive intermediates in certain transformations. semanticscholar.org In the context of this compound, any acylation reaction would overwhelmingly occur at the more reactive primary amine.

Functionalization of the Phenyl Ring via Electrophilic Aromatic Substitution

The phenyl group is susceptible to electrophilic aromatic substitution (EAS). The this compound moiety acts as an activating, ortho-, para-directing group. However, the basic nitrogen atoms complicate these reactions, as under the strongly acidic conditions often employed for EAS (e.g., H₂SO₄, AlCl₃), the amines will be protonated. The resulting ammonium groups are strongly deactivating and meta-directing. Therefore, successful EAS requires careful selection of reaction conditions or the use of protecting groups on the nitrogen atoms to modulate their reactivity.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl), using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O), using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reaction TypeReagentsExpected Major ProductsConsiderations
NitrationHNO₃, H₂SO₄meta-Nitro derivativeProtonation of amines deactivates the ring.
BrominationBr₂, FeBr₃ortho/para-Bromo derivativesRequires milder conditions or N-protection (e.g., as amide) to favor o,p-directing.
Friedel-Crafts AcylationCH₃COCl, AlCl₃No reaction or complexationThe Lewis acid catalyst will complex with the basic nitrogen atoms, preventing the reaction. N-protection is essential.

Synthesis of Structural Analogues and Homologs

The synthesis of structural analogues and homologs of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to optimize the pharmacological profile of lead compounds. The core structure of this compound presents three main regions amenable to chemical modification: the phenyl-ethyl moiety, the pyrrolidine ring, and the methylamine (B109427) group. Strategic derivatization at these sites allows for a systematic investigation of how changes in steric bulk, electronics, and hydrogen bonding capacity affect biological activity. Pyrrolidine-containing compounds are versatile scaffolds in drug discovery, and their synthesis often starts from precursors like proline or other cyclic molecules. nih.govmdpi.com

Modifications on the Phenyl-ethyl Moiety

The 1-phenyl-ethyl group attached to the pyrrolidine nitrogen is a critical component that can be modified to influence receptor binding and pharmacokinetic properties. The 2-phenethylamine scaffold, a core part of this moiety, is found in a wide range of biologically active molecules, and its derivatization is well-documented. mdpi.com

Modifications typically focus on the aromatic phenyl ring. Introducing substituents can alter the electronic properties (via electron-donating or electron-withdrawing groups) and the steric profile of the molecule. Common synthetic strategies involve starting with appropriately substituted (1-phenyl-ethyl)amines or employing cross-coupling reactions on a precursor bearing a reactive handle (e.g., a bromine or iodine atom) on the phenyl ring. For instance, Suzuki coupling reactions can be used to introduce new aryl or alkyl groups at a specific position on the phenyl ring. nih.gov

Examples of modifications include:

Halogenation: Introducing fluorine, chlorine, or bromine atoms can enhance binding affinity or improve metabolic stability.

Alkylation/Alkoxylation: Adding methyl, ethyl, or methoxy (B1213986) groups can probe steric tolerance in binding pockets and alter lipophilicity.

Extension/Modification of the Ethyl Linker: While less common, the ethyl chain can be lengthened, shortened, or functionalized, though this often constitutes a more significant structural departure from the parent compound.

Table 1: Examples of Potential Modifications on the Phenyl-ethyl Moiety
Modification TypeExample Substituent (on Phenyl Ring)Potential Synthetic ApproachAnticipated Effect
Halogenation4-Fluoro, 4-ChloroUse of substituted 1-(4-halophenyl)ethanamine in the initial synthesis.Altered electronics, potential for improved metabolic stability or binding affinity.
Alkoxylation4-MethoxyUse of 1-(4-methoxyphenyl)ethanamine (B1349495) as a starting material. nih.govIncreased electron density on the ring, potential for new hydrogen bond interactions.
Alkylation4-MethylUse of 1-(p-tolyl)ethanamine as a starting material.Increased lipophilicity and steric bulk.
Bi-aryl Formation4-PhenylSuzuki coupling of a 1-(4-bromophenyl)ethyl precursor with phenylboronic acid. nih.govSignificant increase in size to probe larger binding pockets.

Alterations to the Pyrrolidine Ring Substitution Pattern

The pyrrolidine ring offers significant opportunities for structural variation. The position and stereochemistry of substituents on this saturated heterocycle are known to be crucial determinants of pharmacological efficacy. nih.gov Inductive and stereoelectronic factors influenced by substituents affect the puckering of the pyrrolidine ring, which in turn can lock the molecule into a specific conformation favored by a biological target. nih.gov

Key derivatization strategies include:

Positional Isomerism: The methylamine group can be moved from the C-3 position to the C-2 position. The synthesis of such analogues often requires different starting materials, such as derivatives of proline or pyroglutamic acid. mdpi.com

Additional Substitution: Introducing small alkyl groups, such as a methyl group, at other positions (e.g., C-3 or C-4) can prevent metabolic instability by sterically hindering sites prone to oxidation. nih.gov Hydroxyl groups can also be introduced, often starting from precursors like 4-hydroxyproline, to provide additional hydrogen bonding points. mdpi.com

Table 2: Strategies for Altering the Pyrrolidine Ring
Modification StrategyExample Analogue StructureKey Synthetic StepRationale
Positional IsomerismC-[1-(1-Phenyl-ethyl)-pyrrolidin-2 -yl]-methylamineSynthesis from a proline-derived precursor. mdpi.comTo change the spatial orientation of the basic methylamine group relative to the phenyl-ethyl moiety.
Additional SubstitutionIntroduction of a C-4 methyl or hydroxyl group.Use of substituted starting materials like 4-hydroxy-L-proline. mdpi.comTo improve metabolic stability or introduce new hydrogen bonding interactions. nih.gov
Stereochemical ControlSynthesis of a specific diastereomer, e.g., (3R, 1'S).Diastereoselective hydrogenation or alkylation. nih.govTo match the specific stereochemical requirements of a biological target.

Derivatization of the Methylamine Group

The primary amine of the methylamine group is a key functional handle for derivatization due to its nucleophilicity and basicity. These reactions can be used to introduce a wide variety of functional groups, thereby modulating the compound's polarity, size, and hydrogen-bonding capabilities.

Common derivatization reactions include:

N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through reactions with alkyl halides or via reductive amination. Reductive amination, which involves reacting the amine with an aldehyde or ketone to form an imine followed by reduction (e.g., with sodium triacetoxyborohydride), is a highly efficient method for introducing alkyl groups. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides converts the amine into an amide. This transformation removes the basicity of the nitrogen and introduces a hydrogen bond acceptor (the carbonyl oxygen), which can drastically alter binding modes.

N-Sulfonylation: Reacting the amine with sulfonyl chlorides yields a sulfonamide, another common functional group in medicinal chemistry that can act as a hydrogen bond donor.

These derivatizations are also fundamental in analytical chemistry for enhancing the detection of amines by methods like high-performance liquid chromatography (HPLC). rsc.orgresearchgate.net For example, reagents can be used to attach a chromophore or fluorophore to the amine, facilitating sensitive detection. nih.gov

Table 3: Common Derivatization Reactions for the Methylamine Group
Reaction TypeReagent ExampleProduct Functional GroupImpact on Properties
N-Alkylation (Reductive Amination)Formaldehyde, NaBH(OAc)₃Secondary Amine (N-methyl)Increases steric bulk, maintains basicity.
N-AcylationAcetyl ChlorideAmide (N-acetyl)Removes basicity, adds H-bond acceptor.
N-SulfonylationMethanesulfonyl ChlorideSulfonamideAdds a strong H-bond donor group, removes basicity.
Urea FormationIsocyanate (e.g., Phenyl isocyanate)UreaIntroduces multiple H-bond donors and an acceptor.

Investigations into the Biological Activity of C 1 1 Phenyl Ethyl Pyrrolidin 3 Yl Methylamine Preclinical Focus

In Vitro Pharmacological Profiling and Target Identification

In vitro studies of compounds structurally related to C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine have explored a range of biological targets, including receptors and enzymes, and have assessed potential therapeutic activities.

Derivatives of the pyrrolidine (B122466) scaffold have been extensively evaluated for their affinity to G-protein coupled receptors (GPCRs). Notably, these compounds have shown significant activity as modulators of histamine (B1213489), opioid, and other neurotransmitter receptors.

For instance, a series of pyrrolidin-3-yl-N-methylbenzamides were synthesized and assessed as histamine H3 (H₃) receptor antagonists. nih.gov These studies revealed that specific substitutions on the pyrrolidine and associated aromatic rings could yield compounds with high binding affinity. nih.gov Similarly, biphenyl-ethyl-pyrrolidine derivatives have been identified as modulators of the H₃ receptor, which is a target for treating cognitive disorders. nih.gov

Other research has identified pyrrolidine derivatives as potent antagonists for the κ-opioid receptor (KOR) and the Melanin-Concentrating Hormone receptor-1 (MCH-R1). nih.govnih.gov One study on a KOR antagonist containing a pyrrolidine-1-ylsulfonyl biphenyl (B1667301) moiety reported a high affinity for human KOR with a Kᵢ of 3 nM. nih.gov Another study identified 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine derivatives as potent MCH-R1 antagonists, with one analogue showing a Kᵢ value of 2.3 nM. nih.gov These findings highlight the versatility of the pyrrolidine scaffold in targeting various GPCRs.

Table 1: Receptor Binding Affinities of Representative Pyrrolidine Analogues
Compound ClassTarget ReceptorBinding Affinity (Kᵢ)Reference
Pyrrolidin-3-yl-N-methylbenzamidesHistamine H₃ ReceptorPotent binding reported nih.gov
2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amineκ-Opioid Receptor (human)3 nM nih.gov
1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine derivativeMCH-R12.3 nM nih.gov
Biphenyl-Ethyl-Pyrrolidine derivativesHistamine H₃ ReceptorModulatory activity reported nih.gov

The potential for pyrrolidine-containing molecules to act as enzyme inhibitors has been a significant area of research. Structure-activity relationship (SAR) studies on pyrrolidine pentamine derivatives identified them as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for bacterial resistance to aminoglycoside antibiotics. nih.govnih.gov These studies demonstrated that the substitutions at five different positions on the pyrrolidine scaffold are crucial for inhibitory activity. nih.gov Specifically, modifications at the R1 position, which is analogous to the 1-phenyl-ethyl group in the subject compound, were found to have a significant impact on the molecule's inhibitory properties, with the presence of an S-phenyl moiety being essential for high potency. nih.govnih.gov

Table 2: Enzyme Inhibitory Activity of Pyrrolidine Pentamine Analogues Against AAC(6')-Ib
Compound AnalogueModificationEffect on Inhibitory ActivityReference
2700.001S-phenyl moiety at R1High inhibitory activity nih.govnih.gov
Analogue of 2700.001Alteration at R1 positionReduced inhibition levels nih.gov
General Pyrrolidine PentaminesTruncations of the moleculeLoss of inhibitory activity nih.gov

To complement receptor binding data, cell-based functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist. For example, the functional activity of novel pyrrolidine-based histamine H₃ receptor ligands has been evaluated using CRE-luciferase reporter gene assays in HEK293T cells transiently expressing the human H₃ receptor. acs.org These assays measure the ability of a compound to modulate receptor-mediated signaling pathways, in this case, the inhibition of forskolin-induced gene activity. Such studies allow for the determination of a compound's potency (EC₅₀) and its intrinsic activity (α) relative to a reference agonist like histamine. acs.org

Table 3: Functional Activity of a Pyrrolidine Analogue at the Human H₃ Receptor
CompoundAssay TypeParameter MeasuredResultReference
VUF16839 (4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine derivative)CRE-luciferase reporter genePotency (pEC₅₀)9.5 acs.org

The pyrrolidine scaffold is present in numerous compounds investigated for antimicrobial properties. rsc.org Studies on various pyrrolidine derivatives have demonstrated activity against a range of pathogens. For instance, novel pyrrolidine-3-carbonitrile (B51249) derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans). ekb.eg The results indicated that some of these compounds exhibited antibiotic activity comparable to reference standards. ekb.eg

Furthermore, the synthesis of new quinolones containing a 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] moiety has led to agents with potent activity against Gram-positive organisms. nih.gov These studies underscore the potential for pyrrolidine-based structures to serve as leads for the development of new antimicrobial agents. rsc.org

Table 4: Antimicrobial Activity of Representative Pyrrolidine Derivatives
Compound ClassOrganismActivity NotedReference
Pyrrolidine-3-carbonitrile derivativesGram-positive & Gram-negative bacteria, FungiComparable to reference antibiotics ekb.eg
1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone DerivativesE. coli, S. aureus, B. subtilis, A. nigerActive against tested strains researchgate.net
7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] QuinolonesGram-positive bacteriaPotent in vitro and in vivo activity nih.gov

The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a validated strategy in anticancer research. Certain compounds with structural similarities to this compound, such as those containing two aromatic rings separated by a flexible linker, have been investigated for this activity. For example, analogues of lavendustin A, which can adopt conformations resembling the tubulin polymerization inhibitor combretastatin (B1194345) A-4, have shown potent inhibition of tubulin polymerization with IC₅₀ values in the low micromolar range. nih.gov Similarly, certain alkenyldiarylmethanes (ADAMs) that are structurally related to known tubulin inhibitors have been found to inhibit tubulin assembly with IC₅₀ values of 2.8 µM to 3.7 µM. nih.gov These findings suggest that the specific stereochemistry and electronic properties of the phenylethyl and pyrrolidine groups could influence potential interactions with tubulin.

Table 5: Tubulin Polymerization Inhibition by Structurally Related Compounds
Compound ClassInhibitory Concentration (IC₅₀)Reference
Lavendustin A derivatives1.4 µM nih.gov
Alkenyldiarylmethanes (ADAMs)2.8 - 3.7 µM nih.gov
Benzimidazole hybrid2.1 µM mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrrolidine-based molecules, SAR investigations have revealed key structural features that govern their interaction with various biological targets.

Studies on pyrrolidine pentamine inhibitors of AAC(6')-Ib have shown that the stereochemistry and nature of the substituents are critical for activity. nih.gov The R1 position, occupied by a 1-phenyl-ethyl group in the title compound, demonstrates low tolerance for modification. nih.gov Altering the stereochemistry, replacing the phenyl with a smaller group like methyl, or increasing the distance between the phenyl ring and the pyrrolidine scaffold generally leads to a reduction in inhibitory activity. nih.govnih.gov This indicates that the specific size, shape, and electronics of the 1-phenyl-ethyl group are likely important for target engagement.

In the context of quinolone antibacterials, SAR studies of 7-substituted pyrrolidinyl derivatives found that the stereochemistry of the substituent at the 3-position of the pyrrolidine ring significantly impacts both in vitro and in vivo potency. nih.gov For 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] analogues, the R isomer displayed a 2- to 20-fold advantage in activity over the S isomer. nih.gov This highlights the stereochemical sensitivity of the biological targets.

Impact of Stereochemistry on Biological Activity

Stereochemistry is a critical determinant of a molecule's pharmacological profile, influencing its potency, pharmacokinetics, and interaction with biological targets. nih.gov The structure of this compound contains multiple chiral centers, meaning it can exist as several different stereoisomers. The spatial arrangement of substituents on the pyrrolidine ring and the stereocenter of the phenyl-ethyl group can lead to significant differences in biological activity. nih.gov

Biological systems, particularly receptors and enzymes, are inherently chiral. Consequently, different enantiomers of a drug can exhibit varied binding affinities and efficacies. solubilityofthings.com For instance, studies on related pyrrolidine derivatives have demonstrated that one stereoisomer can be significantly more potent than another. In some cases, only isomers with a specific configuration (e.g., (5S, αS)) show significant biological effects, suggesting that uptake into cells may be mediated by stereoselective transporters, such as those for L-amino acids. nih.gov This stereoselectivity is a key driver for both potency and the pharmacokinetic profile of a compound. nih.gov The synthesis of specific, enantiomerically pure isomers is therefore a crucial step in drug development to isolate the most effective and safest therapeutic agent. nih.gov

Table 1: Comparative Activity of Stereoisomers in Related Pyrrolidine Compounds
Compound ClassStereoisomerObserved Biological EffectReference
Nature-Inspired 3-Br-Acivicin Derivatives(5S, αS) isomersDisplayed significant antiplasmodial activity, while other isomers were less active. nih.gov nih.gov
Dopamine (B1211576) Reuptake Inhibitors(S)-form of Compound 9Showed more stable binding to the human dopamine transporter (hDAT) than the (R)-form in docking simulations. nih.govresearchgate.net nih.govresearchgate.net
Dopamine Reuptake Inhibitors(R, S)-configuration of Compound 28Demonstrated more stable placement in the DAT binding pocket compared to other isomers. nih.govresearchgate.net nih.govresearchgate.net

Role of the Phenyl-ethyl Group in Ligand-Target Interactions

The β-phenylethylamine moiety is a well-established pharmacophore present in numerous sympathomimetic drugs and ligands for aminergic G protein-coupled receptors (GPCRs). pharmacy180.comnih.govdrugbank.com Its role is multifaceted, contributing to both binding affinity and receptor selectivity.

The phenyl ring provides a hydrophobic surface that can engage in van der Waals and aromatic (e.g., cation-π) interactions with nonpolar residues within the binding pockets of receptors. vu.nl The ethyl linker offers conformational flexibility, allowing the phenyl group to adopt an optimal orientation for binding. Structure-activity relationship studies on phenethylamine (B48288) derivatives show that substitutions on the phenyl ring can modulate receptor selectivity. pharmacy180.comnih.gov For instance, in adrenergic ligands, the presence and position of hydroxyl groups on the ring dictate the affinity for α and β receptors. pharmacy180.comoup.com

In the context of aminergic GPCRs, the phenylethylamine structure is known to interact with a conserved "amine pocket," where specific residues form stabilizing interactions. vu.nl Furthermore, this structural motif is a core component of substrates for monoamine transporters like the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2), suggesting a potential role in modulating neurotransmitter uptake and release. nih.govbiomolther.orgbiomolther.org

Significance of the Pyrrolidine Ring and its Position of Substitution

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is considered a "privileged scaffold" in medicinal chemistry. nih.govnbinno.comchemrxiv.orgresearchgate.net Its prevalence in FDA-approved drugs stems from several advantageous properties. The sp³-hybridized carbons of the ring create a non-planar, three-dimensional structure that can effectively explore pharmacophore space, often leading to higher binding affinity and selectivity compared to flat aromatic rings. nih.gov This three-dimensionality is crucial for precise interactions with biological targets. nbinno.com

The position of substitution on the pyrrolidine ring is critical for determining biological activity. The title compound features substitution at the 3-position, a pattern seen in other potent and selective ligands. For example, 3-aryl pyrrolidines have been identified as powerful ligands for dopamine and serotonin (B10506) receptors, among other targets. chemrxiv.orgresearchgate.net Similarly, derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine have been developed as potent antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1). nih.gov This highlights that the 3-substituted pyrrolidine is a versatile and effective structural motif for generating novel therapeutic agents. nih.gov

Table 2: Examples of Biologically Active 3-Substituted Pyrrolidine Derivatives
Compound ClassTarget/ActivitySignificance of 3-SubstitutionReference
1-Propyl-3-aryl pyrrolidinesPotent and selective ligands for serotonin and dopamine receptors.The 3-aryl group is a key pharmacophoric element for receptor interaction. chemrxiv.orgresearchgate.net chemrxiv.orgresearchgate.net
1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine derivativesPotent and functionally active MCH-R1 antagonists.The 3-amino group is part of the core structure required for antagonist activity. nih.gov nih.gov
N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amineKey intermediate for the antibiotic premafloxacin.The ethylamine (B1201723) substituent at the 3-position is integral to the final drug's structure. nih.gov nih.gov

Contribution of the Methylamine (B109427) Moiety to Activity

The primary amine of the methylamine group (-CH₂NH₂) is a critical functional group for interaction with many biological targets. drugbank.com At physiological pH, this amine is typically protonated, carrying a positive charge. This cationic center is essential for forming strong ionic interactions, or salt bridges, with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding sites of receptors and enzymes. vu.nl

This type of ionic interaction is a hallmark of ligands for aminergic GPCRs, where a conserved aspartate residue in transmembrane helix 3 (D3x32) often serves as the anchor point for the ligand's amine. vu.nl The essential role of a cationic amine is a consistent finding in SAR studies of ligands for serotonin and other aminergic receptors. vu.nl The methylamine moiety can also participate in hydrogen bonding interactions, further stabilizing the ligand-receptor complex. mdpi.com

Mechanism of Action at the Molecular and Cellular Level

While direct studies on this compound are not extensively published, its mechanism of action can be inferred from its structural components and data from closely related analogs.

Elucidation of Specific Receptor-Ligand or Enzyme-Inhibitor Interactions

The compound's structure, combining a phenylethylamine backbone with a pyrrolidine ring, strongly suggests activity at targets involved in monoamine neurotransmission. nih.govbiomolther.org A primary candidate target is the vesicular monoamine transporter 2 (VMAT2). nih.govelifesciences.org VMAT2 is a presynaptic protein responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) from the cytoplasm into synaptic vesicles for subsequent release. researchgate.netresearchgate.net

Inhibition of VMAT2 prevents this loading process, leading to the cytoplasmic degradation of neurotransmitters by monoamine oxidase and a reduction in their synaptic release. researchgate.netneurologylive.com Studies on phenethylamine derivatives have shown they can inhibit VMAT2. nih.govbiomolther.org High-affinity inhibitors like tetrabenazine (B1681281) bind to VMAT2 and lock it in a conformation that prevents neurotransmitter transport. nih.govelifesciences.org The interaction likely involves the phenylethyl group binding within a hydrophobic pocket of the transporter, while the protonated amine forms key polar interactions.

Other potential targets include G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors, or transporters like the dopamine transporter (DAT). nih.govescholarship.org For GPCRs, the mechanism would involve the ligand binding to an orthosteric or allosteric site, stabilizing a specific receptor conformation. researchgate.netnih.gov This interaction would be anchored by an ionic bond between the compound's methylamine group and an acidic residue (e.g., Asp) in the receptor's transmembrane domain, complemented by hydrophobic interactions from the phenyl-ethyl group. vu.nl

Downstream Cellular Pathway Modulation

The downstream cellular effects of this compound would depend on its primary molecular target.

If the target is VMAT2: Inhibition of VMAT2 would lead to a depletion of vesicular monoamine stores. researchgate.net This presynaptic mechanism effectively reduces the amount of dopamine and other monoamines released into the synapse upon neuronal firing. researchgate.netneurologylive.com The ultimate cellular consequence is a dampening of monoaminergic signaling, a mechanism utilized by approved drugs for treating hyperkinetic movement disorders. researchgate.netneurologylive.com

If the target is a GPCR (e.g., Dopamine D2 Receptor): The downstream pathway modulation would depend on whether the compound acts as an agonist or an antagonist.

As an antagonist: By blocking the receptor, the compound would prevent the endogenous ligand (e.g., dopamine) from activating downstream signaling. For a D2 receptor, which couples to Gαi proteins, antagonism would block the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). ahajournals.orgnih.gov

As an agonist: The compound would mimic the endogenous ligand, activating the Gαi pathway. This would inhibit adenylyl cyclase, decrease cAMP production, and reduce PKA activity. ahajournals.orgnih.gov

Preclinical In Vivo Studies (Animal Models)

Proof-of-Concept Studies in Relevant Animal Models (e.g., Efficacy in rodent models, without human clinical trial data)

There is no publicly available data from proof-of-concept studies in relevant animal models for this compound. Consequently, no data tables on the efficacy of this specific compound can be provided.

Biomarker Modulation in Animal Studies

There is no publicly available data on the modulation of biomarkers in animal studies for this compound. Therefore, no data tables detailing biomarker changes can be presented.

Advanced Analytical Methodologies for C 1 1 Phenyl Ethyl Pyrrolidin 3 Yl Methylamine Research

Chromatographic Techniques

Chromatography is a cornerstone for the analytical assessment of C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine, providing powerful means for separation and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity and concentration of this compound. Given the compound's structure, which includes a primary amine and a phenyl group, reversed-phase HPLC with UV detection is a suitable approach. The phenyl group acts as a chromophore, allowing for detection at wavelengths around 254 nm. docbrown.info

For accurate quantification, a method must be developed and validated. This involves optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with buffers), flow rate, and column temperature to achieve a sharp, symmetrical peak with a stable retention time. Since the compound is basic, additives like trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to improve peak shape.

In cases where the compound lacks a strong chromophore or when analyzing it in complex matrices, pre-column derivatization can be employed. chromforum.org Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to yield highly fluorescent or UV-active derivatives, significantly enhancing detection sensitivity. chromatographyonline.comresearchgate.net

Illustrative HPLC Method Parameters:

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (50:50) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Expected Retention Time 4-6 minutes

Chiral HPLC for Enantiomeric Purity Determination

This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers. Determining the enantiomeric purity is critical and is achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. acs.org

Common CSPs for separating chiral amines include those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. researchgate.net The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. researchgate.netmdpi.com For phenylethylamine derivatives, polysaccharide-based columns such as Chiralpak® or Chiralcel® are often effective. google.com The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol. researchgate.net

The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram. umn.eduuma.es Accurate ee determination is vital in pharmaceutical development and asymmetric synthesis.

Representative Chiral HPLC Separation Data:

ParameterValue
Column Polysaccharide-based CSP (e.g., Chiralpak AD-H)
Mobile Phase n-Hexane:Isopropanol (90:10 v/v) with 0.1% DEA
Flow Rate 0.8 mL/min
Detection UV at 220 nm
Temperature 25 °C
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) >1.5

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, derivatization is typically required to convert the amine into a more volatile and less polar derivative.

Common derivatization agents for amines include acylating reagents (e.g., trifluoroacetic anhydride) or silylating reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). This process masks the polar N-H group, increasing the compound's volatility and improving its chromatographic behavior. The mass spectrometer then provides structural information and a characteristic fragmentation pattern, which can be used for definitive identification.

Capillary Electrophoresis for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation and analysis of charged species. As an amine, this compound is protonated in acidic buffers and can be readily analyzed by Capillary Zone Electrophoresis (CZE).

For the separation of its enantiomers, a chiral selector is added to the background electrolyte (BGE). nih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for amines in CE. acs.orgdiva-portal.org The differential inclusion of the enantiomers into the hydrophobic cavity of the cyclodextrin (B1172386) leads to differences in their electrophoretic mobility, enabling their separation. nih.govacs.org Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can also be employed, where analytes partition between a micellar pseudo-stationary phase and the aqueous buffer. nih.govkapillarelektrophorese.comwikipedia.org This technique is particularly useful for separating both neutral and charged compounds. acs.orgacs.org

Hypothetical CE Enantioseparation Parameters:

ParameterValue
Capillary Fused Silica (50 µm i.d., 50 cm total length)
Background Electrolyte 50 mM Phosphate buffer (pH 2.5) with 15 mM β-Cyclodextrin
Voltage 20 kV
Temperature 25 °C
Detection UV at 214 nm
Injection Hydrodynamic (50 mbar for 5 s)

Spectrophotometric Methods for Quantification in Complex Matrices (e.g., biological samples)

UV-Visible spectrophotometry can be a simple and rapid method for quantifying this compound, particularly in pure solutions. The presence of the phenyl ring results in UV absorption, typically with a maximum absorbance (λmax) between 250 and 280 nm. researchgate.netshimadzu.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.

For quantification in complex matrices like biological samples (e.g., plasma or urine), direct spectrophotometry is often hindered by interference from other absorbing compounds. In such cases, a colorimetric assay can be developed. researchgate.net This involves reacting the primary amine with a specific reagent to produce a colored product that can be measured in the visible region, where background interference is lower. ncl.res.in Reagents like 2,4,6-trinitrobenzene sulfonic acid (TNBS) or o-phthalaldehyde (B127526) (OPA) react with primary amines to form intensely colored or fluorescent products, respectively. jst.go.jpthermofisher.com

Example Spectrophotometric Data:

ParameterValue
Solvent Ethanol
λmax ~257 nm
Molar Absorptivity (ε) ~200 L·mol⁻¹·cm⁻¹
Linear Range 1 - 100 µg/mL
Correlation Coefficient (R²) >0.999

High-Throughput Screening (HTS) Assays for Analog Library Evaluation

High-Throughput Screening (HTS) allows for the rapid evaluation of large libraries of compounds, such as analogs of this compound, for a specific biological activity. nih.govresearchgate.net These assays are typically performed in microtiter plates (96, 384, or 1536-well formats) and rely on automated liquid handling and detection systems. enamine.netku.edu

Assay development is a critical step and often involves fluorescence-based readouts due to their high sensitivity. nih.gov For instance, in screening for enzyme inhibitors, a fluorogenic substrate that becomes fluorescent upon enzymatic cleavage can be used. A decrease in the fluorescence signal in the presence of a test compound from a pyrrolidine (B122466) library would indicate potential inhibition. rsc.org

Fluorescence-based assays can also be adapted for the high-throughput determination of enantiomeric excess (ee). nih.govbath.ac.uk These methods often use a chiral sensor that exhibits a differential fluorescent response upon binding to one enantiomer over the other, enabling rapid screening of the stereochemical outcome of asymmetric reactions. nih.gov

Preclinical Metabolic Stability and Pharmacokinetic Considerations of C 1 1 Phenyl Ethyl Pyrrolidin 3 Yl Methylamine

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo hepatic clearance of a compound. These assays measure the rate at which a compound is metabolized by liver enzymes. The primary systems used are liver microsomes, which contain phase I enzymes like cytochrome P450s (CYPs), and hepatocytes, which contain both phase I and phase II enzymes. The stability is typically expressed as the half-life (t½) and intrinsic clearance (CLint).

Research on synthetic cathinones structurally related to C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine, such as α-pyrrolidinophenones, shows a range of metabolic stabilities. For example, studies using human liver microsomes (HLM) have classified some analogues as intermediate to fast clearance compounds. frontiersin.org One study on α-pyrrolidinovalerothiophenone (α-PVT) reported a half-life of approximately 29.9 minutes in HLM incubations. nih.gov Based on these findings, it is predicted that this compound would likely exhibit moderate to high metabolic turnover.

Illustrative Data Table: Metabolic Stability of Analogue Compounds in Human Liver Microsomes

Compound Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg) Predicted In Vivo Clearance
Analogue A (e.g., α-PVT) 29.9 23.3 Intermediate
Analogue B (e.g., 4-MDMB) < 20 High High

Note: This table is illustrative and based on data for structurally related compounds, not this compound. Data sourced from multiple studies on synthetic cathinones. frontiersin.orgnih.gov

Identification of Major Metabolites (Preclinical)

Metabolite identification is performed to understand the biotransformation pathways of a new chemical entity. In vitro systems like human liver microsomes and hepatocytes are incubated with the parent drug, and the resulting mixture is analyzed, typically by liquid chromatography-high-resolution mass spectrometry (LC-HRMS), to identify the structures of metabolites.

For α-pyrrolidinophenone analogues, the most frequently reported metabolic transformations involve modifications to the pyrrolidine (B122466) ring. mdpi.comnih.gov Common metabolites include those formed by:

Hydroxylation of the pyrrolidine ring: This is a primary metabolic step, often occurring at the 2'-position, which can lead to the formation of a hemiaminal group. univpm.it

Oxidation to a lactam: The hydroxylated intermediate can be further oxidized to form a stable lactam (2'-oxo) metabolite. researchgate.netnih.gov This is often a major metabolite for compounds like α-PVP. researchgate.net

Ring-opening: The pyrrolidine ring may undergo cleavage to form an amino acid or carboxylated metabolite. nih.govoup.com

Hydroxylation of the alkyl chain: The carbon chain linking the core structures can also be a site for hydroxylation. nih.gov

Given the structure of this compound, it is anticipated that its major preclinical metabolites would arise from similar pathways, particularly hydroxylation and subsequent oxidation of the pyrrolidine ring. Aromatic hydroxylation on the phenyl ring is also a possible, though often minor, pathway for related compounds. nih.gov

Prediction of Preclinical Metabolic Pathways

Based on the common biotransformations observed in structurally similar compounds, a predictive metabolic pathway for this compound can be proposed. The metabolism is expected to be initiated primarily by CYP450-mediated oxidation.

The predicted major metabolic pathways are:

Pyrrolidine Ring Oxidation: The initial and most significant pathway is likely the hydroxylation of the pyrrolidine ring. This can be followed by dehydrogenation to form the corresponding lactam derivative. researchgate.netresearchgate.net

N-Dealkylation: Cleavage of the N-(1-phenyl-ethyl) group is a possible but likely less prominent pathway compared to pyrrolidine oxidation for this class of compounds.

Aromatic Hydroxylation: Oxidation of the phenyl ring, typically at the para-position, may occur to a lesser extent.

Phase II Conjugation: The hydroxylated metabolites formed in Phase I could subsequently undergo glucuronidation to form more water-soluble conjugates, a common pathway observed for some synthetic cathinones. researchgate.netoup.com

The absence of a β-keto group on this compound means that keto reduction, a major pathway for many synthetic cathinones like α-PVP, would not occur. oup.comresearchgate.net The metabolic focus would therefore be on the pyrrolidine and phenyl-ethyl moieties.

In Vitro Permeability and Transport Studies (e.g., Caco-2 cell model)

The Caco-2 cell monolayer is a widely used in vitro model to predict intestinal drug absorption and identify potential substrates of efflux transporters like P-glycoprotein (P-gp). nih.gov The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, moderate, or high permeability.

While specific Caco-2 permeability data for this compound are not available, general characteristics can be inferred. Compounds with moderate lipophilicity and molecular weight often exhibit sufficient passive diffusion. The permeability is measured in two directions: from the apical (A) to the basolateral (B) side, mimicking absorption, and from B to A, assessing efflux. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for an efflux transporter.

Based on its structure, the compound is likely to be a basic molecule that would be partially ionized at physiological pH, which can influence permeability. Compounds with high permeability typically have Papp values >10 x 10⁻⁶ cm/s. nih.gov

Illustrative Data Table: Caco-2 Permeability Assessment

Parameter Test Compound Propranolol (High Permeability Control) Atenolol (Low Permeability Control)
Papp (A→B) (x 10⁻⁶ cm/s) Predicted: 5-15 ~20 ~0.5
Papp (B→A) (x 10⁻⁶ cm/s) Predicted: 5-20 ~20 ~0.5
Efflux Ratio Predicted: 1.0 - 1.5 ~1.0 ~1.0

| Predicted Absorption | Moderate to High | High | Low |

Note: This table is illustrative. The values for the test compound are predictive and not based on experimental data.

Plasma Protein Binding (Preclinical)

Plasma protein binding (PPB) determines the fraction of a drug that is bound to proteins in the blood, which influences its distribution and clearance. d-nb.info Only the unbound (free) fraction is pharmacologically active. The degree of binding is typically determined using methods like equilibrium dialysis or ultrafiltration.

Studies on various synthetic cathinones have shown a range of plasma protein binding. For instance, some analyses have reported binding degrees for exemplary cathinones to be in the range of 59% to 77% in human plasma. researchgate.net Other new psychoactive substances have shown binding from 67% to over 99%. d-nb.info Given the lipophilic nature of the phenyl-ethyl group in this compound, it is predicted to have a moderate to high degree of plasma protein binding.

Illustrative Data Table: Preclinical Plasma Protein Binding

Species Plasma Protein Binding (%) Method
Rat Predicted: 70 - 90% Ultrafiltration
Dog Predicted: 70 - 90% Ultrafiltration

| Human | Predicted: 70 - 90% | Ultrafiltration |

Note: This table is illustrative. The values are predictive based on data from structurally related compounds and are not based on direct experimental measurement. d-nb.inforesearchgate.net

Conclusion and Future Research Directions for C 1 1 Phenyl Ethyl Pyrrolidin 3 Yl Methylamine

Summary of Key Research Findings and Contributions

Direct and extensive research specifically focused on C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine is not widely documented in publicly available literature. However, its structural components, namely the phenylethyl group and the pyrrolidin-3-yl-methylamine core, are present in molecules with recognized biological activities. The pyrrolidine (B122466) ring is a versatile scaffold found in numerous FDA-approved drugs and is a common fragment in molecules targeting a wide range of diseases. researchgate.netmdpi.com Derivatives of pyrrolidine are known to exhibit diverse biological activities, including but not limited to, acting as inhibitors of enzymes and modulators of receptors. nih.govnih.gov The phenylethylamine moiety is a well-known pharmacophore present in many stimulant and psychoactive compounds. wikipedia.org The combination of these two structural features in this compound suggests a potential for interesting pharmacological properties, though specific research contributions remain to be established.

Unaddressed Questions and Knowledge Gaps

The primary knowledge gap surrounding this compound is the near-complete absence of published data on its synthesis, characterization, and biological activity. Key unaddressed questions include:

What are the most efficient and stereoselective synthetic routes to obtain this compound?

What are its fundamental physicochemical properties, such as solubility, stability, and pKa?

What is its pharmacological profile? Does it interact with central nervous system targets, cardiovascular receptors, or other biological pathways?

What is its safety and toxicity profile?

What are its metabolic pathways and pharmacokinetic properties in vitro and in vivo?

Addressing these fundamental questions is crucial for unlocking the potential of this compound.

Future Avenues for Synthetic Innovation

Future synthetic research should focus on developing efficient and scalable methods for the preparation of this compound. Innovations in synthetic methodology could include:

Asymmetric Synthesis: Developing stereoselective syntheses to access individual enantiomers or diastereomers of the compound is critical, as different stereoisomers often exhibit distinct biological activities and safety profiles. nih.govresearchgate.net

Novel Methodologies: Exploration of modern synthetic techniques such as flow chemistry or microwave-assisted synthesis could lead to more efficient and environmentally friendly production methods.

Library Synthesis: The development of a synthetic route amenable to parallel synthesis would enable the creation of a library of related analogues. This would facilitate a systematic exploration of the structure-activity relationship (SAR) by modifying the phenyl ring, the ethyl linker, and the methylamine (B109427) moiety.

Expansion of Biological Activity Investigations for Novel Therapeutic Scaffolds

Given the structural similarities to other biologically active pyrrolidine derivatives, a broad screening approach is warranted to uncover the therapeutic potential of this compound. Future investigations should encompass:

Receptor Binding and Functional Assays: Screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, particularly those in the central nervous system, is a logical starting point. For instance, related pyrrolidine structures have shown affinity for histamine (B1213489) H3 receptors. nih.gov

Enzyme Inhibition Assays: The compound could be tested for inhibitory activity against various enzymes implicated in disease, such as kinases, proteases, or metabolic enzymes.

Phenotypic Screening: Cell-based assays can provide insights into the compound's effects on cellular processes like proliferation, apoptosis, and inflammation, potentially revealing unexpected therapeutic applications.

Potential for Further Computational Modeling and AI-Driven Design

Computational approaches can significantly accelerate the research and development process for this compound and its analogues. tandfonline.comnih.govnih.gov Future efforts in this area could include:

Molecular Docking and Dynamics Simulations: In silico docking studies can predict the binding modes of the compound to various protein targets, helping to prioritize experimental screening efforts. scispace.comresearchgate.net Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a set of analogues with corresponding biological data is generated, QSAR models can be developed to predict the activity of new, untested compounds and guide the design of more potent and selective molecules. scispace.com

AI and Machine Learning: AI-driven platforms can be employed for de novo drug design, generating novel molecular structures based on the this compound scaffold with optimized properties.

Q & A

Q. What are the common synthetic routes for C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine?

The synthesis typically involves:

  • Multicomponent reactions : Combining pyrrolidine derivatives with phenyl-ethyl precursors under catalytic conditions to form the core scaffold .
  • Dipolar cycloadditions : Used to construct the pyrrolidine ring system with stereochemical control .
  • Microwave-assisted synthesis : Accelerates reaction times and improves yields compared to conventional heating (e.g., 30 minutes at 120°C vs. 12 hours reflux) .
  • Cyclocondensation : Employing hydrazine or substituted amines to finalize the methylamine moiety .

Q. How can the structural and stereochemical integrity of this compound be confirmed post-synthesis?

  • X-ray crystallography : Use programs like ORTEP-3 to resolve crystal structures and confirm stereochemistry .
  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR data with analogs (e.g., 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine) to verify substituent positions .
  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns .

Q. What physicochemical properties are critical for its research applications?

  • LogP (partition coefficient) : Determines membrane permeability; calculated via HPLC or experimental shake-flask methods .
  • Solubility : Assessed in DMSO, water, and biological buffers to guide in vitro/in vivo studies .
  • pKa : Measured via potentiometric titration to predict ionization states under physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Purity validation : Use HPLC (>95% purity thresholds) to rule out impurities affecting activity .
  • Comparative assays : Test against structural analogs (e.g., cyclopropyl- or phenyl-substituted derivatives) to isolate substituent-specific effects .
  • Dose-response curves : Perform IC50_{50}/EC50_{50} studies across multiple cell lines to identify context-dependent activity .

Q. What green chemistry strategies optimize its synthesis?

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalysis : Use immobilized enzymes or recyclable Pd nanoparticles to minimize waste .
  • Energy efficiency : Microwave irradiation reduces reaction times by 80% and energy consumption by 50% compared to thermal methods .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify substituents (e.g., phenyl vs. pyridyl groups) and assess changes in target binding .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like dopamine D2_2 or serotonin 5-HT2A_{2A} .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using software like Schrödinger .

Q. What methodologies assess its stability under experimental conditions?

  • Stress testing : Expose to heat (40–60°C), light (UV-vis), and varying pH (2–12) to identify degradation pathways .
  • Kinetic studies : Monitor half-life in plasma or simulated gastric fluid via LC-MS .

Q. How does its stereochemistry influence biological activity?

  • Enantiomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-isomers .
  • In vitro profiling : Compare isomer binding to targets like σ receptors or monoamine transporters .

Q. What role does it play in catalytic applications?

  • Metal coordination : Forms complexes with Cu(II) or Ru(II) for asymmetric catalysis (e.g., enantioselective hydrogenation) .
  • Ligand design : Tune steric/electronic properties to enhance catalytic efficiency in C–N cross-coupling reactions .

Q. How to integrate computational modeling into interaction studies?

  • Molecular dynamics (MD) simulations : Analyze binding stability (RMSD < 2 Å) with targets like G-protein-coupled receptors .
  • Free energy calculations : Use MM-GBSA to predict binding affinities (ΔG < -8 kcal/mol indicates high potency) .

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Reactant of Route 1
C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.